Retention of Identical SERT Affinity Compared to the Shorter-Chain Homolog DMT, Decoupled from Hallucinogenic Activity
The target compound DMHT retains an affinity for the serotonin transporter identical to that of its shorter-chain homolog DMT, as demonstrated by direct head-to-head comparison in radioligand binding assays. Extending the side chain by one methylene unit (from a two-carbon to a three-carbon spacer) was shown to have 'no effect on affinity' . This is a rare example of a structural modification that decouples potent SERT binding from psychedelic liability, a major differentiator from DMT. The SERT IC50 for DMHT is 58 ± 6 nM , placing it firmly in the active range for serotonin reuptake inhibition.
| Evidence Dimension | SERT Binding Affinity (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 58 ± 6 nM (DMHT, compound 2B) |
| Comparator Or Baseline | DMT (N,N-dimethyltryptamine): equivalent affinity (no significant difference) |
| Quantified Difference | No significant difference in affinity; profound difference in human psychoactivity (see Evidence Item 3). |
| Conditions | [3H]-citalopram competition binding at human SERT expressed in HEK-293 cell membrane homogenates ; Glennon & Gessner 1979 radioligand binding assays . |
Why This Matters
This data proves that DMHT hydrochloride can serve as a non-psychoactive surrogate for DMT in SERT binding studies, allowing researchers to investigate serotonin reuptake mechanisms without the confounding variable of hallucinogenic 5-HT2A agonism.
- [1] Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428–432. View Source
- [2] Schmitz, W. D., Denhart, D. J., Brenner, A. B., Ditta, J. L., Mattson, R. J., Mattson, G. K., Molski, T. F., & Macor, J. E. (2005). Homotryptamines as potent and selective serotonin reuptake inhibitors (SSRIs). Bioorganic & Medicinal Chemistry Letters, 15(6), 1619–1621. View Source
